

A Comparative Guide to CECR2 Bromodomain Inhibitors: GNE-886 and Alternatives

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Compound of Interest

Compound Name: GNE-886

Cat. No.: B607699

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This guide provides a detailed comparison of **GNE-886** and other inhibitors of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. CECR2 is an epigenetic reader protein that plays a crucial role in chromatin remodeling, DNA damage response, and has been implicated in developmental processes and cancer metastasis.^{[1][2][3][4]} The development of potent and selective CECR2 inhibitors is essential for dissecting its biological functions and for potential therapeutic applications.

Quantitative Comparison of CECR2 Inhibitors

The following tables summarize the key quantitative data for **GNE-886** and other notable CECR2 inhibitors, providing a direct comparison of their potency and selectivity.

Table 1: Potency of CECR2 Inhibitors

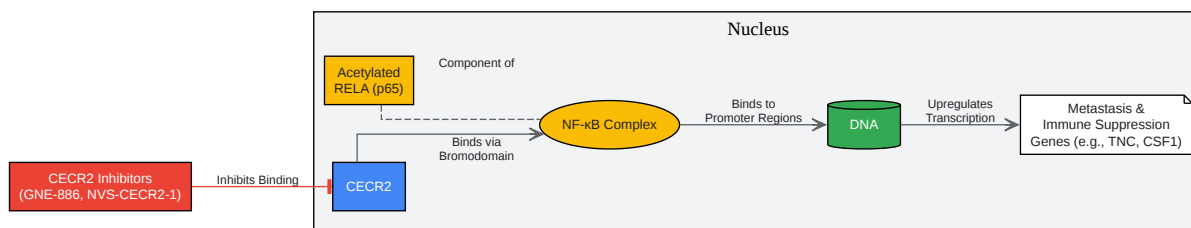
Inhibitor	IC50 (nM)	EC50 (nM)	Kd (nM)	Assay Type
GNE-886	16 ^{[5][6]}	370 ^{[5][6][7]}	-	TR-FRET ^[8]
NVS-CECR2-1	47 ^{[9][10][11][12][13]}	-	80 ^{[9][10][11][12][13]}	AlphaScreen, ITC ^[9]
TP-238	30 ^[13]	-	-	Not Specified
DC-CBi-22	8 ^[14]	-	-	Not Specified

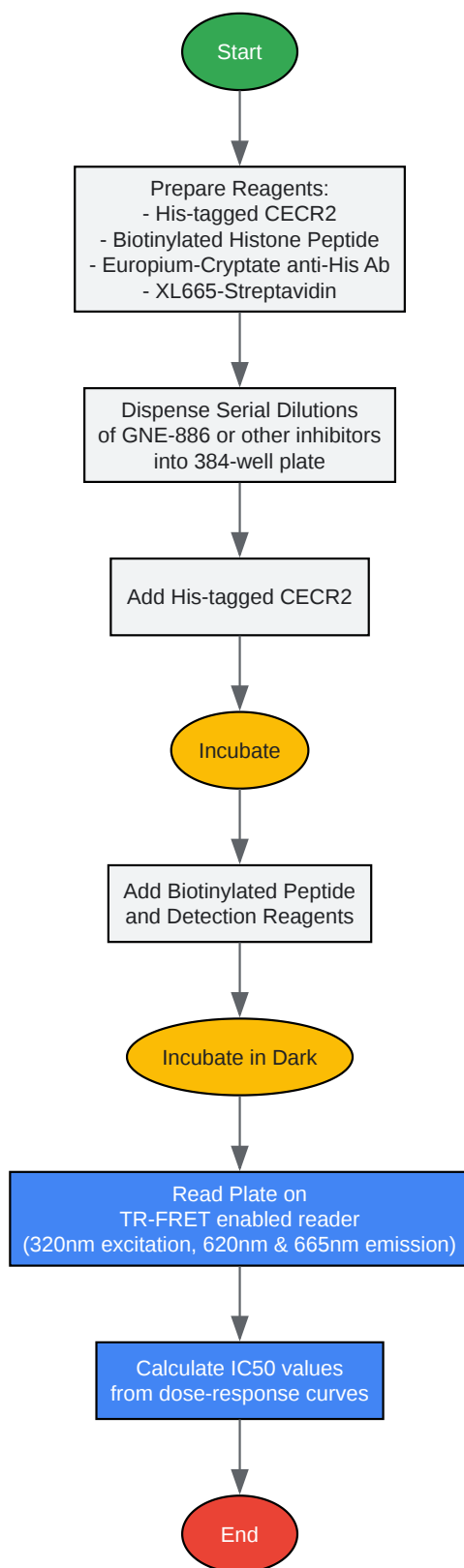
Table 2: Selectivity Profile of **GNE-886** and NVS-CECR2-1

Inhibitor	Target	IC50 (μM)	Kd (μM)	Notes
GNE-886	BRD9	1.6[5]	2.0[7]	Wide selectivity over 40 bromodomains tested.[7]
BRD7	-	1.1[7]		
TAF1(2)	-	0.62[7]		
TAF1L(2)	-	2.4[7]		
NVS-CECR2-1	BRD4	-	-	Weak interaction observed. No significant inhibition across a panel of protein kinases, proteases, and receptors.[9]
BRD7	-	-	Weak interaction observed.[9]	

Signaling Pathway of CECR2 in Cancer Metastasis

CECR2 has been identified as a driver of breast cancer metastasis by promoting NF-κB signaling.[1][15] CECR2's bromodomain binds to acetylated RELA (a subunit of NF-κB), enhancing the transcriptional activity of the NF-κB complex.[1][15][16] This leads to the upregulation of genes involved in metastasis and immune suppression.[1][15]





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